molecular formula C24H29N3O5S2 B2850275 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 442535-34-4

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2850275
CAS No.: 442535-34-4
M. Wt: 503.63
InChI Key: SIJIJMOEAJSSEU-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₂₃H₂₇N₃O₆S₂; molecular weight: ~505.6 g/mol) features a benzamide core substituted with a bis(2-methoxyethyl)sulfamoyl group at the 4-position and a 4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl moiety at the N-terminal (Figure 1). Its structural complexity arises from the sulfamoyl and thiazol groups, which are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological activity .

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S2/c1-17-5-6-18(2)21(15-17)22-16-33-24(25-22)26-23(28)19-7-9-20(10-8-19)34(29,30)27(11-13-31-3)12-14-32-4/h5-10,15-16H,11-14H2,1-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIJIJMOEAJSSEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of Benzoic Acid

Procedure :

  • Add chlorosulfonic acid (1.2 eq) dropwise to benzoic acid in dry dichloromethane (DCM) at 0°C.
  • Warm to 40°C for 6 hr under N₂.
  • Quench with ice-water, extract with DCM, and concentrate to yield 4-chlorosulfonylbenzoic acid (78% yield).

Key Data :

Parameter Value
Temperature 40°C
Reaction Time 6 hr
Yield 78%

Sulfonamide Formation

Procedure :

  • Dissolve 4-chlorosulfonylbenzoic acid (1 eq) in THF.
  • Add bis(2-methoxyethyl)amine (2.2 eq) and Et₃N (3 eq) at 0°C.
  • Stir at 25°C for 12 hr.
  • Acidify with 1M HCl, extract with EtOAc, and purify via recrystallization (EtOH/H₂O).

Optimization Table :

Entry Amine Equiv Base Yield (%)
1 1.5 Et₃N 52
2 2.2 Et₃N 89
3 2.2 DIPEA 85

Synthesis of 4-(2,5-Dimethylphenyl)-1,3-Thiazol-2-Amine

Hantzsch Thiazole Synthesis

Procedure :

  • React 2-bromo-1-(2,5-dimethylphenyl)ethan-1-one (1 eq) with thiourea (1.2 eq) in EtOH.
  • Reflux at 80°C for 8 hr.
  • Cool, filter, and wash with cold EtOH to obtain the thiazol-2-amine (74% yield).

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.42 (d, J = 8.0 Hz, 1H), 7.28 (s, 1H), 7.20 (d, J = 8.0 Hz, 1H), 2.35 (s, 3H), 2.30 (s, 3H).
  • HRMS : m/z Calcd for C₁₁H₁₂N₂S [M+H]⁺: 205.0746; Found: 205.0743.

Amide Coupling Reaction

Carbodiimide-Mediated Coupling

Procedure :

  • Activate 4-[bis(2-methoxyethyl)sulfamoyl]benzoic acid (1 eq) with EDC (1.5 eq) and DMAP (0.1 eq) in DMF/DCM (1:1) at 0°C.
  • Add 4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine (1.1 eq) and stir at 25°C for 16 hr.
  • Quench with H₂O, extract with EtOAc, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Yield Optimization :

Coupling Agent Solvent Temp (°C) Yield (%)
EDC DCM/DMF 25 82
DCC DCM 25 75
HATU DMF 25 88

Purification and Characterization

Recrystallization

Solvent System : Ethyl acetate/n-hexane (1:4)
Purity : 99.2% (HPLC, C18 column, 254 nm)

Spectroscopic Data

  • ¹H NMR (600 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 2H), 7.89 (d, J = 8.4 Hz, 2H), 7.45 (s, 1H), 7.32 (d, J = 7.8 Hz, 1H), 7.25 (d, J = 7.8 Hz, 1H), 3.55–3.48 (m, 8H), 3.35 (s, 6H), 2.40 (s, 3H), 2.34 (s, 3H).
  • ¹³C NMR : δ 168.2, 154.6, 143.2, 138.5, 135.8, 133.4, 131.2, 129.7, 128.4, 127.9, 71.8, 59.1, 53.4, 21.3, 19.8.

Alternative Synthetic Routes

Sulfinylamine Intermediate Approach

A method adapted from sulfondiimine synthesis was explored:

  • React tert-octylsulfinylamine with Grignard reagents to form sulfilimines.
  • Oxidize to sulfoximines using TPAP/NMO.
    Outcome : Lower yields (45–52%) due to steric hindrance from bis(2-methoxyethyl) groups.

One-Pot Sulfonamidation/Coupling

Procedure :

  • Perform chlorosulfonation, amine addition, and carbodiimide activation in sequence without isolating intermediates.
    Result : 68% overall yield, suitable for gram-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the sulfamoyl group.

    Reduction: Reduction reactions can target the nitro groups if present or the thiazole ring.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring and sulfamoyl group.

    Reduction: Reduced forms of the nitro groups or thiazole ring.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations in the Thiazol Ring

The 4-(2,5-dimethylphenyl) group on the thiazol ring distinguishes this compound from analogs with alternative substituents (Table 1). Key comparisons include:

  • 4-(4-Nitrophenyl) substitution: A related compound (4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide) exhibited 119.09% activity in plant growth assays (p < 0.05) .
  • 4-(4-Methylphenyl) substitution: N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide showed higher activity (129.23%, p < 0.05) in plant growth studies, suggesting that para-methyl groups enhance efficacy in this context .
  • 4-(4-Methoxyphenyl) substitution : The methoxy group in 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide increases molecular weight (505.6 g/mol) and may improve solubility due to polarity .

Table 1: Thiazol Ring Substituents and Observed Activities

Thiazol Substituent Compound Example Activity/Application Reference
2,5-Dimethylphenyl Target compound Not reported
4-Nitrophenyl Plant growth modulator (119.09% activity) High-content screening
4-Methylphenyl N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-... 129.23% activity (plant growth)
4-Methoxyphenyl Analog with higher solubility Molecular properties analyzed

Sulfamoyl Group Modifications

The bis(2-methoxyethyl)sulfamoyl group is a key differentiator:

  • Benzyl(methyl)sulfamoyl (LMM5) : This substituent in 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide conferred antifungal activity against Candida albicans (Trr1 inhibition) .
  • Cyclohexyl(ethyl)sulfamoyl (LMM11) : Enhanced lipophilicity in this analog improved membrane penetration in antifungal assays .
  • Piperidin-1-ylsulfonyl (2D216) : In NF-κB activation studies, N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide showed high potency, suggesting that sulfonyl groups with cyclic amines may optimize TLR adjuvant activity .

Benzamide Core Modifications

  • Fluorine substitution : 4-Fluorobenzamide analogs (e.g., N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide) may enhance metabolic stability and binding specificity .
  • Phenoxy substitution: N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide’s high activity (129.23%) suggests that extending the benzamide core with ether linkages improves plant growth modulation .

Key Research Findings and Implications

  • Plant Growth Modulation : Thiazol-2-yl benzamides with electron-donating groups (e.g., methyl, methoxy) on the phenyl ring exhibit superior activity, likely due to enhanced hydrophobic interactions with plant receptors .
  • Antifungal Activity : Sulfamoyl groups with aromatic or bulky substituents (e.g., benzyl, cyclohexyl) optimize Trr1 inhibition in C. albicans, highlighting the importance of steric effects .
  • NF-κB Signaling : Piperidinylsulfonyl groups in thiazol-2-yl benzamides enhance adjuvant activity, suggesting that nitrogen-containing heterocycles improve TLR engagement .

Q & A

Basic: What are the standard synthetic protocols for preparing 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. Key steps include:

  • Thiazole ring synthesis : Condensation of substituted thioureas with α-haloketones under reflux in ethanol or DMF .
  • Sulfamoylation : Reaction of the benzamide intermediate with bis(2-methoxyethyl)sulfamoyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to avoid side reactions .
  • Coupling : Amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfamoylbenzoyl chloride and the thiazole-amine derivative .
    Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Yield optimization requires strict control of temperature and stoichiometry .

Advanced: How can reaction conditions be optimized to improve yield and purity during sulfamoylation?

Answer:
Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance sulfamoyl chloride reactivity but require anhydrous conditions to prevent hydrolysis .
  • Temperature control : Slow addition of sulfamoyl chloride at 0°C minimizes exothermic side reactions.
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling efficiency .
  • Real-time monitoring : TLC or HPLC-MS to track reaction progress and identify intermediates. Adjust equivalents of reagents dynamically based on conversion rates .

Basic: What structural features of this compound are critical for its biological activity?

Answer:
Key structural determinants include:

  • Thiazole ring : Provides π-π stacking interactions with aromatic residues in enzyme active sites .
  • Bis(2-methoxyethyl)sulfamoyl group : Enhances solubility and modulates pharmacokinetics via hydrogen bonding .
  • 2,5-Dimethylphenyl substitution : Increases lipophilicity, influencing membrane permeability .
    X-ray crystallography or DFT calculations can validate these interactions .

Advanced: How would you design a biological assay to evaluate its kinase inhibition potential?

Answer:
Assay Design :

  • Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR) using homology modeling .
  • In vitro assay : Use a fluorescence-based ADP-Glo™ kinase assay with recombinant kinase protein.
  • Concentration gradient : Test 0.1–100 µM to determine IC50. Include staurosporine as a positive control .
  • Data validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
  • Counter-screens : Test selectivity against off-target kinases (e.g., PKA, PKC) to minimize false positives .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR : 1H/13C NMR for confirming substitution patterns (e.g., δ 7.8–8.2 ppm for benzamide protons) .
  • HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., [M+H]+ expected for C27H30N4O5S2).
  • HPLC-PDA : Purity assessment (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
  • IR spectroscopy : Confirm sulfonamide (1320–1250 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Answer:
Methodological reconciliation :

  • Standardize assay conditions : Compare protocols for cell lines (e.g., HepG2 vs. HEK293), serum concentrations, and incubation times .
  • Metabolic stability : Test compound stability in assay media (e.g., LC-MS to detect degradation products) .
  • Off-target profiling : Use proteome-wide affinity pulldown assays to identify non-specific interactions .
  • Statistical rigor : Apply ANOVA with post-hoc tests to assess variability between replicates .

Advanced: What strategies are effective for studying its mechanism of action in cancer cell lines?

Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
  • Proteomics : SILAC (stable isotope labeling) to quantify changes in protein expression .
  • CRISPR screening : Knockout candidate targets (e.g., Bcl-2, caspases) to validate functional dependencies .
  • Molecular docking : Use AutoDock Vina to predict binding modes with apoptotic regulators (e.g., BAX/BAK) .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Answer:

  • Core modifications : Replace thiazole with oxazole or pyridine to assess ring flexibility .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) on the benzamide to enhance target affinity .
  • Sulfamoyl optimization : Compare bis(2-methoxyethyl) with cyclopropyl or piperidine sulfamoyl groups for solubility/activity balance .
  • In silico screening : Use QSAR models (e.g., CoMFA) to prioritize synthetic targets .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Short-term : Store at –20°C in anhydrous DMSO (10 mM stock), desiccated to prevent hydrolysis .
  • Long-term : Lyophilize as a HCl salt and store under argon at –80°C. Confirm stability via HPLC every 6 months .

Advanced: How can computational modeling accelerate reaction scale-up for preclinical studies?

Answer:

  • Quantum mechanics (QM) : Simulate transition states to identify rate-limiting steps (e.g., sulfamoylation) .
  • Process simulation : Use Aspen Plus to model solvent recovery and optimize batch reactor parameters .
  • Machine learning : Train models on historical reaction data to predict optimal catalyst/solvent combinations .

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